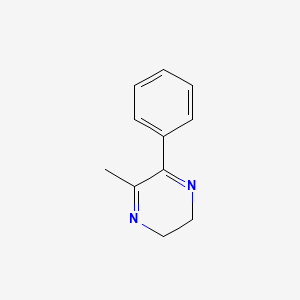

5-Methyl-6-phenyl-2,3-dihydropyrazine

Descripción

BenchChem offers high-quality 5-Methyl-6-phenyl-2,3-dihydropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-6-phenyl-2,3-dihydropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

20542-79-4 |

|---|---|

Fórmula molecular |

C11H12N2 |

Peso molecular |

172.23 g/mol |

Nombre IUPAC |

5-methyl-6-phenyl-2,3-dihydropyrazine |

InChI |

InChI=1S/C11H12N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

Clave InChI |

FGGFOMQKNPYSGG-UHFFFAOYSA-N |

SMILES canónico |

CC1=NCCN=C1C2=CC=CC=C2 |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 6 Phenyl 2,3 Dihydropyrazine and Representative Analogs

Oxidative Transformations and Reaction Pathways

The oxidation of 5-Methyl-6-phenyl-2,3-dihydropyrazine can proceed through various pathways, leading to the formation of aromatic pyrazines or other oxygenated products. The specific outcome is highly dependent on the nature of the oxidant and the reaction conditions.

Reactivity with Singlet Oxygen: Detailed Perepoxide Exciplex Formation and Solvent Effects

The reaction of 5-Methyl-6-phenyl-2,3-dihydropyrazine (MPD) with singlet oxygen (¹O₂) has been a subject of detailed mechanistic studies. The interaction between MPD and singlet oxygen proceeds via the formation of a perepoxide exciplex. This intermediate is a transient species where the singlet oxygen is electronically excited and loosely bound to the dihydropyrazine (B8608421) ring.

The total rate constant for the reaction between MPD and singlet oxygen varies significantly with the solvent, ranging from 5.74 x 10⁵ M⁻¹s⁻¹ in trifluoroethanol to 159.0 x 10⁵ M⁻¹s⁻¹ in tributyl phosphate. This wide range underscores the profound impact of the solvent environment on the reaction kinetics.

Dehydrogenation Mechanisms Leading to Aromatic Pyrazines

The conversion of dihydropyrazines to their corresponding aromatic pyrazines is a common oxidative transformation. This aromatization process involves the removal of two hydrogen atoms from the dihydropyrazine ring. Various oxidizing agents can effect this transformation, and the mechanism can vary depending on the specific reagents and conditions employed.

One common method for the synthesis of pyrazines involves the condensation of a 1,2-diamine with a hydroxy ketone, which proceeds through a dihydropyrazine intermediate that is subsequently oxidized. researchgate.net For instance, manganese oxide has been used as an oxidant in a tandem oxidation process to convert the initially formed dihydropyrazine to the aromatic pyrazine (B50134). researchgate.net

In the context of acceptorless dehydrogenative coupling reactions, manganese pincer complexes have been shown to catalyze the formation of pyrazines from β-amino alcohols. acs.org The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by self-coupling to form a 2,5-dihydropyrazine intermediate. This intermediate then undergoes a rapid metal-catalyzed dehydrogenation to furnish the stable aromatic pyrazine. acs.org While the specific mechanism for the dehydrogenation of 5-Methyl-6-phenyl-2,3-dihydropyrazine is not extensively detailed in the provided literature, it is expected to follow similar principles of hydrogen abstraction, potentially facilitated by a metal catalyst or a suitable oxidizing agent. The driving force for this reaction is the formation of the highly stable aromatic pyrazine ring.

Reductive Chemistry and Isomerization Processes

The reduction of pyrazines and the isomerization of the resulting dihydropyrazines are fundamental processes that provide access to a variety of saturated and partially saturated heterocyclic systems.

Electrochemical Reduction Pathways of Pyrazines to Dihydropyrazines

The electrochemical reduction of pyrazines offers a controlled method for the synthesis of dihydropyrazine derivatives. In an alkaline hydroorganic medium, the electrochemical reduction of pyrazines typically leads to the formation of 1,4-dihydropyrazines. These species are often highly susceptible to oxidation and are therefore challenging to isolate. The reduction process generally involves the transfer of two electrons and two protons to the pyrazine ring.

The specific electrochemical behavior is highly dependent on the pH of the solution. For instance, the reduction of 2-hydroxy-3-phenyl-6-methylpyrazine exhibits different pathways depending on the pH range. At very low pH, the protonated species undergoes a two-electron, two-proton reduction. At intermediate pH values, the non-protonated species undergoes a fast protonation prior to the electrode process.

Isomerization Dynamics of Dihydropyrazine Isomers (e.g., 1,4- to 1,2- or 1,6-Dihydropyrazines)

The initially formed 1,4-dihydropyrazines from electrochemical reduction are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazine isomers. The rate of this isomerization is influenced by several factors, including the substituents on the pyrazine ring, the pH of the medium, and the nature of the solvent.

This isomerization represents a tautomeric equilibrium between the different dihydropyrazine forms. Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible structures that differ in the relative position of a proton and the location of a double bond. mdpi.comnih.gov In the case of dihydropyrazines, the movement of a proton and the shifting of the double bonds within the ring lead to the formation of different isomers. The relative stability of these tautomers dictates the position of the equilibrium. For instance, 3,6-dihydro-2,5-diphenylpyrazine and 1,6-dihydro-2,5-diphenylpyrazine have been shown to exist in a thermodynamic equilibrium.

Carbon-Carbon and Carbon-Heteroatom Bond Functionalization

The direct functionalization of the dihydropyrazine ring through the formation of new carbon-carbon or carbon-heteroatom bonds is a key strategy for the synthesis of more complex and functionally diverse molecules. While specific examples for 5-Methyl-6-phenyl-2,3-dihydropyrazine are not extensively documented in the provided search results, general principles of C-H functionalization of related heterocyclic systems can provide insights into potential reaction pathways.

Direct C-H functionalization is a powerful tool in organic synthesis that allows for the conversion of C-H bonds into new functional groups. sigmaaldrich.com For N-heterocycles, this approach can be challenging but offers significant advantages in terms of synthetic efficiency. Methodologies such as α-lithiation trapping, transition-metal-catalyzed α-C-H functionalizations, and photoredox catalysis have been employed for the functionalization of saturated nitrogen heterocycles like piperazines. nih.gov

Photochemical Reactivity and Excited State Behavior

Photooxygenation is a light-induced oxidation where molecular oxygen is incorporated into a substrate. wikipedia.org Dihydropyrazine derivatives are susceptible to such reactions. Studies on N,N-diacyl-1,4-dihydropyrazines have shown that irradiation with a medium-pressure mercury lamp in the presence of oxygen leads to oxidation products. tandfonline.com The proposed mechanism for this transformation involves a [2+2] cycloaddition of singlet oxygen (¹O₂) to the electron-rich double bond of the dihydropyrazine ring. tandfonline.comresearchgate.net

This reaction is an example of a Type II photooxygenation, which is characterized by the involvement of singlet oxygen. wikipedia.org The process begins with a photosensitizer that, upon light absorption, transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen. This species then attacks the dihydropyrazine. The initial [2+2] cycloaddition would form a transient dioxetane intermediate, which can then decompose or rearrange to yield the final oxidized products. tandfonline.com The characterization of these products often requires extensive spectroscopic analysis due to their complex structures. tandfonline.com

Dihydropyrazine derivatives can undergo photochemical [2+2] cycloaddition reactions to form cyclobutane-containing dimers, often referred to as cage-dimers or tetraazatetraasteranes. acs.org This reaction is a powerful method for constructing complex, strained polycyclic systems. The process can be initiated by direct UV irradiation or, more recently, by visible-light-driven photocatalysis. acs.org

In a typical visible-light-driven process, a photocatalyst (such as an Iridium complex) absorbs light and enters an excited state. acs.org It then transfers energy to a ground-state dihydropyrazine molecule (1(S₀)), exciting it to its triplet state (1*(T₁)). acs.org This excited triplet molecule then reacts with a second ground-state dihydropyrazine molecule to form a triplet biradical intermediate. acs.org This intermediate subsequently undergoes ring closure to form the cyclobutane (B1203170) ring of the dimer product. acs.org The efficiency and outcome of the reaction are influenced by factors such as the choice of photocatalyst, solvent, and the substituents on the dihydropyrazine ring, which can affect both the reactive sites and steric hindrance. acs.org This method is considered an efficient and environmentally friendly way to synthesize these complex cage structures under mild conditions. acs.org

The photochemistry of aryl-substituted 2,3-dihydropyrazine 1,4-dioxides presents a unique reaction pathway. rsc.orgscispace.com A characteristic feature of these compounds upon irradiation is the conversion of the nitrone moieties into oxaziridine (B8769555) rings, leading to the formation of substituted bicyclic or polycyclic systems. rsc.orgresearchgate.net The specific outcome of the photoreaction is highly dependent on the experimental conditions, particularly the wavelength of light and the solvent used. rsc.org

For example, irradiation with 365 nm UV light typically results in the cyclization of both nitrone groups within the molecule. rsc.org In contrast, using visible light at a longer wavelength (e.g., 450 nm) can achieve regioselective cyclization of only one aldonitrone unit. rsc.org This selectivity allows for the controlled synthesis of different 7-oxa-1,4-diazabicyclo[4.1.0]hept-4-ene 4-oxide derivatives. rsc.org The resulting oxaziridine ring is highly reactive and can be transformed in situ by various reagents, opening pathways to further synthetic modifications. rsc.org This wavelength-dependent reactivity provides a valuable tool for controlling the photochemical transformations of these N-oxide derivatives. rsc.org

Radical Generation and Characterization of Reaction Intermediates

The chemical reactivity of 5-Methyl-6-phenyl-2,3-dihydropyrazine and its analogs is marked by their propensity to engage in radical processes. The generation of radical intermediates is a key feature of their reaction pathways, influencing both their degradation and transformation into more complex structures. Understanding the nature of these transient species is crucial for elucidating reaction mechanisms and predicting product formation.

Formation of Hydroxyl and Carbene-Centered Radical Species

While direct experimental evidence for the formation of hydroxyl and carbene-centered radicals specifically from 5-Methyl-6-phenyl-2,3-dihydropyrazine is not extensively documented in the reviewed literature, the general reactivity of dihydropyrazine systems suggests plausible pathways for their generation. The oxidation of dihydropyrazines can lead to the formation of radical cations, which are key precursors to other radical species.

The photochemical oxidation of N,N-diacyl-1,4-dihydropyrazines, for instance, is proposed to proceed via a [2+2] cycloaddition of oxygen to a double bond, which can be a source of radical intermediates upon cleavage of the resulting peroxide. Similarly, the dioxygen oxidation of stable 1,4-dihydropyrazines has been shown to involve the formation of a radical cation, although in some cases this intermediate is relatively inert towards oxygen.

The generation of a hydroxyl radical (•OH) could occur through the decomposition of a hydroperoxide intermediate formed during the oxidation of the dihydropyrazine ring. This process would likely be initiated by the abstraction of a hydrogen atom from the dihydropyrazine, followed by the addition of molecular oxygen to the resulting radical to form a peroxyl radical. Subsequent reaction of the peroxyl radical could then lead to the formation of a hydroperoxide, which can then cleave to produce a hydroxyl radical.

The formation of carbene-centered radicals from 5-Methyl-6-phenyl-2,3-dihydropyrazine is more speculative. Carbenes are typically formed from the decomposition of diazo compounds or through alpha-elimination reactions. While not a direct precursor, transformation of the dihydropyrazine to a derivative capable of undergoing such reactions could hypothetically lead to carbene-centered radical species.

Table 1: Plausible Intermediates in the Formation of Radical Species from 5-Methyl-6-phenyl-2,3-dihydropyrazine

| Intermediate | Structure | Plausible Formation Pathway |

| Dihydropyrazine Radical Cation | [C₁₁H₁₃N₂Ph]⁺• | One-electron oxidation of the dihydropyrazine ring. |

| Peroxyl Radical | C₁₁H₁₂N₂Ph-OO• | Addition of molecular oxygen to a carbon-centered radical. |

| Hydroperoxide | C₁₁H₁₂N₂Ph-OOH | Hydrogen abstraction by the peroxyl radical. |

Mechanistic Aspects of Dimerization Processes

The dimerization of dihydropyrazine derivatives can be rationalized through radical-mediated pathways. The initial step in such a process would be the formation of a radical intermediate from the 5-Methyl-6-phenyl-2,3-dihydropyrazine monomer. This radical could be generated through oxidation or potentially through thermal or photochemical initiation.

Once the radical intermediate is formed, two primary mechanistic pathways for dimerization can be envisioned:

Radical-Radical Coupling: Two dihydropyrazine radicals can directly couple to form a dimer. This process is typically very fast and diffusion-controlled. The regioselectivity of the coupling would be dictated by the spin density distribution in the radical intermediate, with coupling occurring at the positions of highest spin density.

Radical Addition to a Neutral Monomer: A dihydropyrazine radical can add to a neutral molecule of 5-Methyl-6-phenyl-2,3-dihydropyrazine. This would result in a dimeric radical species, which could then be terminated by another radical or undergo further reactions.

The specific mechanism and the structure of the resulting dimer would be highly dependent on the reaction conditions, including the method of radical generation, the solvent, and the presence of other reactive species. While no specific studies on the dimerization of 5-Methyl-6-phenyl-2,3-dihydropyrazine were identified, the general principles of radical-mediated dimerization of other nitrogen-containing heterocyclic compounds provide a framework for understanding these processes.

Table 2: Proposed Mechanistic Steps in the Radical-Mediated Dimerization of 5-Methyl-6-phenyl-2,3-dihydropyrazine

| Step | Description | Generic Equation |

| 1. Initiation | Formation of a dihydropyrazine radical (DHP•) from the monomer (DHP). | DHP → DHP• |

| 2. Propagation/Coupling | Two radicals couple to form a dimer. | DHP• + DHP• → DHP-DHP |

| 3. Propagation/Addition | A radical adds to a neutral monomer. | DHP• + DHP → (DHP)₂• |

| 4. Termination | The dimeric radical is quenched. | (DHP)₂• + X• → (DHP)₂-X |

Advanced Structural and Spectroscopic Characterization of 5 Methyl 6 Phenyl 2,3 Dihydropyrazine and Allied Compounds

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and its packing within the crystal lattice. For complex heterocyclic systems like substituted dihydropyrazines, X-ray crystallography is indispensable for validating molecular structures and understanding non-covalent interactions.

The non-aromatic, six-membered dihydropyrazine (B8608421) ring is not planar and can adopt various non-planar conformations to minimize steric and torsional strain. youtube.comyoutube.com X-ray diffraction studies on allied compounds, such as 2-methyl-3,5,6-triphenyl-2,3-dihydropyrazine, have revealed that the heterocyclic ring characteristically adopts a screw-boat conformation. nih.gov This conformation is a distorted version of the classic boat form, where the atoms are twisted out of the ideal boat symmetry. youtube.com In this arrangement, the substituents attached to the ring can occupy positions that minimize unfavorable steric interactions. For instance, in the screw-boat conformation of the aforementioned triphenyl derivative, all substituents were found to be in equatorial positions, which is a sterically favorable arrangement. nih.gov The adoption of a boat-like conformation is also supported by NMR studies on other dihydropyrazine systems, where the magnitude of specific coupling constants is indicative of this ring shape. nih.gov

Table 1: Conformation of the Dihydropyrazine Ring in an Allied Compound

| Compound | Method | Ring Conformation | Substituent Positions | Reference |

|---|

In the crystal structure of 2-methyl-3,5,6-triphenyl-2,3-dihydropyrazine, quantitative analysis of the dihedral angles provides a clear picture of the spatial orientation of the bulky phenyl groups. nih.gov The phenyl ring at position 3 is significantly twisted relative to the phenyl rings at positions 5 and 6, with dihedral angles of 78.12 (15)° and 72.67 (15)°, respectively. nih.gov The angle between the two phenyl rings at the 5 and 6 positions is 67.32 (14)°. nih.gov This twisted arrangement is necessary to accommodate the steric bulk of the multiple phenyl substituents and minimize repulsive interactions.

Table 2: Selected Dihedral Angles in 2-Methyl-3,5,6-triphenyl-2,3-dihydropyrazine

| Interacting Planes | Dihedral Angle (°) |

|---|---|

| Phenyl Ring (at C3) vs. Phenyl Ring (at C5) | 78.12 (15) |

| Phenyl Ring (at C3) vs. Phenyl Ring (at C6) | 72.67 (15) |

| Phenyl Ring (at C5) vs. Phenyl Ring (at C6) | 67.32 (14) |

Data sourced from a study on an allied triphenyl-substituted dihydropyrazine. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively determine the crystal's stability and physical properties. Common interactions include hydrogen bonding, C–H···π interactions, and π–π stacking. mdpi.comnih.gov

In phenyl-substituted dihydropyrazines, the aromatic rings are key participants in these interactions. Crystal structure analysis of related compounds reveals the presence of C–H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of a phenyl ring on an adjacent molecule. nih.gov For instance, in 2-methyl-3,5,6-triphenyl-2,3-dihydropyrazine, a prominent C–H···π contact is observed, which helps to stabilize the crystal structure. nih.gov In other phenyl-substituted heterocyclic systems, intermolecular forces such as C-H···O and C-H···N hydrogen bonds, as well as π–π stacking between aromatic rings, play significant roles in forming complex three-dimensional supramolecular networks. mdpi.commdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. copernicus.org It provides detailed information about the chemical environment of individual atoms (chemical shifts), their connectivity through covalent bonds (J-couplings), and their proximity in space (Nuclear Overhauser Effect, NOE).

NMR spectroscopy is the cornerstone for determining the regiochemistry (the placement of substituents) and stereochemistry (the 3D arrangement of atoms) of organic molecules. nih.govwordpress.com For substituted dihydropyrazines, a suite of 1D and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) is employed for unambiguous structure assignment. nih.gov

Regiochemistry: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations (typically over 2-3 bonds) between protons and carbons, confirming the attachment points of the methyl and phenyl substituents to the dihydropyrazine ring.

Stereochemistry: The relative orientation of substituents and the conformation of the ring in solution can be determined using NOESY (Nuclear Overhauser Effect Spectroscopy). nih.gov NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å). For example, a NOESY experiment could reveal a spatial correlation between a proton on the methyl group and a proton on the phenyl ring, providing evidence for a specific folded conformation or preferred rotamer. nih.gov Furthermore, the magnitude of proton-proton coupling constants (J-values) can provide valuable information about dihedral angles and, consequently, the ring's conformation in solution. nih.gov

Molecules in solution are often not static but exist as an ensemble of interconverting conformers or rotamers. copernicus.orgnih.gov Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT) NMR, is the premier technique for studying these dynamic processes. unibas.it

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. nih.govmdpi.com At high temperatures, if the rate of exchange between two conformations is fast on the NMR timescale, the spectrum will show averaged signals. As the temperature is lowered, the rate of exchange slows down. If the exchange becomes slow enough, the averaged signals will broaden, then separate (a point known as the coalescence temperature), and finally sharpen into distinct sets of signals for each individual conformer at very low temperatures. mdpi.com

For 5-methyl-6-phenyl-2,3-dihydropyrazine, VT-NMR could be used to study processes such as:

Ring Inversion: The interconversion between two boat or chair-like conformations of the dihydropyrazine ring.

Rotation around Single Bonds: Hindered rotation around the C-phenyl or C-methyl single bonds, which could lead to the existence of different rotational isomers (rotamers). copernicus.org

Analysis of the line shapes in VT-NMR spectra allows for the quantitative determination of the energy barriers (activation energy, ΔG‡) for these conformational exchange processes, providing fundamental insight into the molecule's flexibility and energetic landscape. unibas.itmdpi.com

Table 3: List of Compounds

| Compound Name |

|---|

| 5-Methyl-6-phenyl-2,3-dihydropyrazine |

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy serves as a powerful, non-destructive analytical technique for probing the molecular structure and identifying the functional groups present within a compound. By measuring the interaction of infrared radiation or inelastically scattered light with a molecule, a unique vibrational spectrum is obtained, which acts as a molecular fingerprint. This section delves into the application of Fourier Transform Infrared (FT-IR) and Raman spectroscopy for the characterization of 5-Methyl-6-phenyl-2,3-dihydropyrazine.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups and elucidation of molecular structure by analyzing the absorption of infrared radiation. The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds. For 5-Methyl-6-phenyl-2,3-dihydropyrazine, the spectrum is expected to exhibit distinct peaks corresponding to its core structural features: the dihydropyrazine ring, the phenyl group, and the methyl substituent.

Analysis of related phenyl-substituted heterocyclic compounds provides a basis for assigning the expected vibrational modes. photonsystems.com Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. photonsystems.com The C-H stretching vibrations of the methyl group are anticipated in the 2975–2865 cm⁻¹ range. The C=N stretching vibration of the dihydropyrazine ring is a key characteristic and is generally found in the 1690–1590 cm⁻¹ region. elsevierpure.com The C=C stretching vibrations within the phenyl ring usually appear as a series of bands between 1600 and 1450 cm⁻¹. In-plane and out-of-plane C-H bending vibrations for the aromatic ring and the methyl group populate the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Table 1: Expected FT-IR Vibrational Frequencies for 5-Methyl-6-phenyl-2,3-dihydropyrazine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 2975 - 2865 | Methyl Group & Dihydropyrazine Ring |

| C=N Stretch | 1690 - 1590 | Dihydropyrazine Ring |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl Ring |

| CH₂/CH₃ Bending | 1470 - 1350 | Methyl Group & Dihydropyrazine Ring |

| C-N Stretch | 1350 - 1000 | Dihydropyrazine Ring |

Raman Spectroscopy (If Applicable to Complex Vibrational Modes)

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. For aqueous solutions, Raman spectroscopy is particularly advantageous due to the weak Raman scattering of water, which can obscure significant portions of the FT-IR spectrum.

In the context of 5-Methyl-6-phenyl-2,3-dihydropyrazine, Raman spectroscopy would be particularly useful for characterizing the symmetric vibrations of the phenyl ring and the C=C and C=N bonds within the heterocyclic structure. The symmetric "ring breathing" mode of the phenyl group, typically a strong and sharp band, would be readily observable. The vibrational modes of the dihydropyrazine ring would also produce distinct Raman signals. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of a molecule. These methods are particularly sensitive to the presence of chromophores and conjugated π-systems.

Analysis of Electronic Transitions and Absorption Maxima

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key parameter. For organic molecules, the most common electronic transitions are π → π* and n → π*.

The structure of 5-Methyl-6-phenyl-2,3-dihydropyrazine contains both π-systems (phenyl ring and C=N bond) and non-bonding electrons (on the nitrogen atoms), making it amenable to UV-Vis analysis. The phenyl group and the conjugated C=N bond constitute the principal chromophore. It is expected that the UV-Vis spectrum will be dominated by intense π → π* transitions associated with this conjugated system. Weaker n → π* transitions, arising from the promotion of non-bonding electrons on the nitrogen atoms to an anti-bonding π* orbital, may also be observed, typically at longer wavelengths. For similar phenyl-substituted dihydropyrazine derivatives, absorption maxima are often observed in the UV region.

Table 2: Expected Electronic Transitions for 5-Methyl-6-phenyl-2,3-dihydropyrazine

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. | Shorter wavelength, high intensity |

Some dihydropyrazine derivatives have been reported to exhibit fluorescence. nih.gov Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs as the molecule relaxes from an excited electronic state back to the ground state. The presence of the phenyl group in conjugation with the dihydropyrazine ring could potentially lead to fluorescent behavior in 5-Methyl-6-phenyl-2,3-dihydropyrazine.

Influence of Solvent Parameters on Optical Properties

The electronic absorption and emission spectra of a compound can be significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. The polarity of the solvent can alter the energy levels of the ground and excited states of the solute molecule, leading to shifts in the absorption and emission maxima.

An increase in solvent polarity generally leads to a stabilization of both the ground and excited states. However, the extent of stabilization can differ. For π → π* transitions, the excited state is typically more polar than the ground state, leading to a greater stabilization of the excited state in polar solvents. This results in a smaller energy gap and a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). Conversely, for n → π* transitions, the ground state is often more stabilized by polar solvents through interactions like hydrogen bonding with the non-bonding electrons. This increases the energy gap to the excited state, resulting in a shift to shorter wavelengths (a hypsochromic or blue shift).

Studying the UV-Vis spectrum of 5-Methyl-6-phenyl-2,3-dihydropyrazine in a range of solvents with varying polarities would provide valuable information about the nature of its electronic transitions and the charge distribution in its ground and excited states.

Computational and Theoretical Investigations of 5 Methyl 6 Phenyl 2,3 Dihydropyrazine Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical methods are instrumental in understanding the intrinsic properties of molecules. These calculations can determine stable molecular conformations, predict reactivity, and describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. jksus.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of 5-Methyl-6-phenyl-2,3-dihydropyrazine to find its lowest energy conformation. ajchem-a.commdpi.com

These studies reveal that the dihydropyrazine (B8608421) ring typically adopts a non-planar conformation, such as a screw-boat or half-chair form, to minimize steric strain. nih.govnih.gov The phenyl and methyl substituents occupy positions that are energetically most favorable, which are generally equatorial to reduce steric hindrance. nih.gov The calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography of similar compounds. nih.gov Energetic calculations also yield the total energy of the molecule, its heat of formation, and Gibbs free energy, which are crucial for assessing its thermodynamic stability.

Table 1: Selected Optimized Geometric Parameters for a Dihydropyrazine Derivative using DFT/B3LYP

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.46 | C6-N1-C2 | 118.5 |

| C2-C3 | 1.53 | N1-C2-C3 | 110.2 |

| C3-N4 | 1.47 | C2-C3-N4 | 110.8 |

| N4-C5 | 1.29 | C3-N4-C5 | 120.1 |

| C5-C6 | 1.48 | N4-C5-C6 | 125.3 |

| C6-N1 | 1.39 | C5-C6-N1 | 124.9 |

| C6-C(Phenyl) | 1.49 | C5-C(Methyl) | 1.51 |

Note: Data is representative of typical dihydropyrazine systems and is for illustrative purposes.

Beyond DFT, other quantum chemical methods contribute to understanding molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer benchmark results for electronic structure. nih.gov

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster and can be applied to larger molecular systems, though they are generally less accurate than ab initio or DFT methods. They are often employed for preliminary screening of molecular properties and for predicting reactivity trends within a series of related compounds. superfri.org For 5-Methyl-6-phenyl-2,3-dihydropyrazine, these methods can be used to calculate properties like ionization potential, electron affinity, and dipole moment, which are indicators of the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack, while the LUMO energy relates to the electron affinity and susceptibility to nucleophilic attack. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazine (B50134) derivatives, the HOMO is typically localized over the phenyl ring and the dihydropyrazine system, while the LUMO is distributed over the pyrazine ring's π* system. science.gov The energy gap can be influenced by substituent groups; electron-donating or -withdrawing groups can alter the energies of the frontier orbitals and thus modulate the molecule's reactivity. science.gov

Table 2: Calculated Frontier Orbital Energies and Related Properties

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Global Hardness (η) | 2.58 |

| Chemical Potential (μ) | -3.68 |

| Electrophilicity Index (ω) | 2.62 |

Note: Values are illustrative based on typical calculations for similar heterocyclic systems.

Spectroscopic Property Predictions and Validation

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.

Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to atomic coordinates. These calculations yield harmonic vibrational frequencies that correspond to the peaks in an experimental IR spectrum. nih.gov For 5-Methyl-6-phenyl-2,3-dihydropyrazine, DFT calculations can predict characteristic vibrational modes, including C-H stretching of the aromatic and methyl groups, C=N stretching of the imine bond, and various bending and rocking vibrations of the dihydropyrazine ring. chemrxiv.orgmdpi.com Comparing the calculated spectrum with the experimental one allows for precise assignment of vibrational bands. nih.gov Calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors. nih.gov

Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net These calculations can predict the λmax values for the π→π* and n→π* transitions within the molecule. For pyrazine derivatives, electronic transitions are often associated with the conjugated system formed by the phenyl ring and the dihydropyrazine moiety. science.govresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3060-3085 | ~3055 |

| Methyl C-H Stretch | 2925-2975 | ~2924, 2972 |

| C=N Stretch | 1635 | ~1628 |

| C-N Stretch | 1380 | - |

| Phenyl Ring C=C Stretch | 1500-1600 | - |

Note: Experimental data is from a closely related compound, 2-Methyl-3,5,6-triphenyl-2,3-dihydropyrazine. trp.org.in

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., 1H and 13C) in the molecule, theoretical chemical shifts can be predicted. nih.gov

These predicted values are then compared to experimental shifts, often showing a strong linear correlation. nih.gov This comparison helps in the assignment of complex spectra and can confirm the proposed structure of 5-Methyl-6-phenyl-2,3-dihydropyrazine. The chemical shifts are sensitive to the electronic environment of each nucleus, reflecting the effects of electronegativity, magnetic anisotropy, and steric compression within the molecule. organicchemistrydata.orglibretexts.org

Table 4: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C (Methyl) | 19.7 | 20.1 |

| C2 | 57.0 | 56.5 |

| C3 | 66.4 | 65.8 |

| C5/C6 (Aromatic) | 127.8 | 128.2 |

| C (Phenyl - ipso) | 137.4 | 137.9 |

| C (Phenyl - ipso) | 141.3 | 140.7 |

Note: Experimental data is from a closely related compound, 2-Methyl-3,5,6-triphenyl-2,3-dihydropyrazine. trp.org.in Calculated values are representative.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving dihydropyrazine systems. These methods allow for the detailed exploration of reaction pathways, the characterization of transient species, and the determination of energetic barriers, providing insights that are often difficult to obtain through experimental means alone.

The mapping of reaction pathways through computational chemistry involves identifying the sequence of elementary steps that connect reactants to products. A critical component of this mapping is the characterization of transition states (TS), which are first-order saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. islandscholar.calibretexts.org

For instance, computational studies on the reactions of dihydropyrazine derivatives have successfully mapped out multi-step mechanisms. In the reaction of a 2,5-dihydropyrazine with an acylketene, DFT calculations at the B3LYP/6-31G(d) level revealed that the process is not a simple concerted cycloaddition. beilstein-journals.org Instead, the reaction pathway proceeds through the formation of a zwitterionic intermediate. beilstein-journals.org This intermediate is formed via a nucleophilic attack of a dihydropyrazine nitrogen atom on the ketene's carbonyl carbon. The transition state leading to this intermediate is characterized by the partial formation of the new nitrogen-carbon bond. Subsequent cyclization of the intermediate then leads to the final product. beilstein-journals.org Similar computational approaches have been used to investigate the dearomatizing hydroboration of related nitrogen heterocycles like pyridines, where the transition states for C=N bond insertion into a metal-hydride bond were located and analyzed to determine the rate-determining step of the catalytic cycle. nih.gov

Understanding the energetic landscape of a reaction is crucial for predicting its feasibility and kinetics. Computational methods provide detailed energetic profiles, quantifying the relative free energies of reactants, intermediates, transition states, and products. mdpi.com

In the aforementioned reaction of a 2,5-dihydropyrazine with an acylketene, the calculated energetic profile provided key insights into the reaction's progression. The formation of the initial zwitterionic intermediate from the reactants was found to have a specific free energy barrier, which could be overcome under the specified reaction conditions (e.g., 353 K). beilstein-journals.org The subsequent transformation of this intermediate into the final products also involves surmounting distinct energy barriers. beilstein-journals.org By comparing the activation free energies for different potential pathways, researchers can predict the major products and understand the factors controlling selectivity.

The table below summarizes the calculated relative free energies for a model reaction involving a dihydropyrazine derivative, illustrating a typical energetic profile derived from computational modeling. beilstein-journals.org

| Reaction Step | Intermediate / Transition State | Relative Free Energy (ΔG) (kcal·mol⁻¹) |

| Reactants → Intermediate | Transition State 1 (TS1) | +25.0 |

| Reactants → Intermediate | Zwitterionic Intermediate | +10.5 |

| Intermediate → Product | Transition State 2 (TS2) | +15.2 (relative to intermediate) |

| Reactants → Product | Final Product | -5.0 |

Note: The values presented are illustrative based on a model system and demonstrate the type of data generated through computational analysis. beilstein-journals.org

Aromaticity and Antiaromaticity Assessment in Dihydropyrazine Rings

The 2,3-dihydropyrazine ring contains a conjugated system of 8π-electrons, which, if planar, would classify it as an antiaromatic system according to Hückel's rule (4n π electrons, where n=2). Antiaromaticity is an electronically destabilizing effect, and molecules will often distort their geometry to avoid it. chemicalforums.com Computational methods are essential for quantifying the degree of aromaticity or antiaromaticity in such systems.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or a point 1 Å above it (NICS(1)). github.io A negative NICS value is indicative of aromaticity (a diatropic ring current), while a positive value suggests antiaromaticity (a paratropic ring current). earthlinepublishers.com

Computational studies on dihydropyrazine derivatives confirm their antiaromatic character when forced into a planar geometry. DFT calculations (B3LYP/6-311++G(d,p)) on various dinitro-(1H,4H)-dihydropyrazine isomers, which also possess an 8π-electron ring system, yielded positive NICS(0) values, confirming their antiaromatic nature. earthlinepublishers.com The magnitude of the positive NICS value correlates with the degree of antiaromaticity. earthlinepublishers.com

The following table presents calculated NICS(0) values for several dinitro-dihydropyrazine isomers, highlighting the antiaromatic character of the ring system. earthlinepublishers.com

| Compound/Isomer | Calculated NICS(0) (ppm) |

| 2,3-Dinitro-1,4-dihydropyrazine | +8.5 |

| 2,5-Dinitro-1,4-dihydropyrazine | +9.2 |

| 2,6-Dinitro-1,4-dihydropyrazine | +7.9 |

Note: These values are for dinitro-substituted 1,4-dihydropyrazine (B12976148) systems, which serve as a computational model for the electronic properties of the 8π-electron dihydropyrazine core. earthlinepublishers.com

The assessment of aromaticity is fundamentally linked to the concept of cyclic electron delocalization. libretexts.orgyoutube.com In aromatic compounds, delocalized π-electrons sustain a diatropic ring current when subjected to an external magnetic field, leading to the characteristic negative NICS values. Conversely, the positive NICS values calculated for dihydropyrazine systems indicate the presence of a paratropic ring current, a hallmark of antiaromaticity. earthlinepublishers.com

This paratropic current and the associated electronic destabilization are the primary reasons that dihydropyrazine rings, including the 2,3-dihydropyrazine core of the title compound, are not planar. The molecule distorts from planarity to disrupt the continuous overlap of p-orbitals, thereby weakening the cyclic conjugation and mitigating the antiaromatic penalty. chemicalforums.com Computational analyses of the molecular orbitals and electron density distribution show that the π-electron delocalization is significantly interrupted at the sp³-hybridized carbon and nitrogen atoms of the ring, preventing the formation of a fully delocalized aromatic system.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org A potential energy surface (PES) is a multidimensional map that relates the potential energy of a molecule to its geometry. libretexts.org By mapping the PES, computational chemistry can identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. libretexts.org

For 5-Methyl-6-phenyl-2,3-dihydropyrazine, the conformational landscape is complex due to the flexibility of the dihydropyrazine ring and the rotational freedom of the phenyl and methyl substituents. While a specific PES for this exact molecule is not widely published, its conformational preferences can be inferred from computational studies on analogous substituted dihydropyridine (B1217469) and dihydropyrazine systems. researchgate.net

The 2,3-dihydropyrazine ring is expected to adopt a non-planar conformation to relieve both ring strain and the electronic destabilization of antiaromaticity. Computational studies on similar 1,4-dihydro-heterocycles consistently predict puckered structures, such as a "flattened boat" or "sofa" conformation, to be the most stable. researchgate.net

A complete potential energy surface mapping for 5-Methyl-6-phenyl-2,3-dihydropyrazine would involve systematically varying key dihedral angles:

The internal dihedral angles of the dihydropyrazine ring to map its puckering.

The dihedral angle of the C6-C(phenyl) bond to determine the preferred orientation of the phenyl group relative to the ring.

The dihedral angle of the C5-C(methyl) bond.

Such a study would reveal the global minimum energy conformation and the heights of the rotational barriers, providing a comprehensive understanding of the molecule's three-dimensional structure and dynamic behavior.

The table below summarizes the expected key features of a conformational analysis for this system.

| Structural Feature | Likely Conformation(s) | Primary Driving Force |

| 2,3-Dihydropyrazine Ring | Non-planar (e.g., Flattened Boat, Sofa) | Avoidance of antiaromaticity; relief of torsional strain. chemicalforums.comresearchgate.net |

| Phenyl Group Orientation | Tilted relative to the dihydropyrazine ring | Minimization of steric hindrance with the ring and methyl group. |

| Methyl Group Orientation | Staggered relative to adjacent bonds | Minimization of torsional strain. |

Advanced Applications of 5 Methyl 6 Phenyl 2,3 Dihydropyrazine and Dihydropyrazine Scaffolds in Chemical Synthesis and Materials Research

Dihydropyrazines as Versatile Synthetic Intermediates and Building Blocks

The inherent chemical functionalities within the dihydropyrazine (B8608421) ring—namely the endocyclic double bond and the two nitrogen atoms—provide multiple reaction sites. This versatility allows them to serve as pivotal precursors for a wide array of heterocyclic compounds through various transformations.

Precursors for the Synthesis of Substituted Pyrazines

One of the most fundamental applications of dihydropyrazines is their role as direct precursors to substituted pyrazines. The conversion from a dihydropyrazine to an aromatic pyrazine (B50134) is an oxidative process, often referred to as aromatization or dehydrogenation. This transformation is a key step in many synthetic routes to pyrazine derivatives, which are themselves important compounds in flavors, fragrances, and pharmaceuticals.

The aromatization can be achieved through several methods:

Chemical Oxidation: Various oxidizing agents can effectively convert dihydropyrazines to pyrazines. For instance, manganese dioxide (MnO₂) is a common and efficient reagent for this purpose. pnu.ac.ir The reaction typically proceeds under mild conditions, making it suitable for sensitive substrates.

Catalytic Dehydrogenation: Metal-catalyzed reactions offer an alternative route to aromatization. Pincer complexes of earth-abundant metals like manganese have been shown to catalyze the acceptorless dehydrogenative coupling of amino alcohols to form symmetrical 2,5-disubstituted pyrazines, a process that proceeds through a dihydropyrazine intermediate. nih.gov This method is atom-economical, producing only hydrogen gas and water as byproducts. nih.gov

In Situ Formation and Aromatization: In some synthetic strategies, dihydropyrazines are formed in situ and subsequently aromatized in a one-pot procedure. For example, the reaction of α-hydroxyketones with aliphatic 1,2-diamines first yields a dihydropyrazine, which can then be converted to the corresponding pyrazine by the addition of a base like potassium hydroxide (B78521) in methanol. pnu.ac.ir

The choice of method often depends on the specific substituents on the dihydropyrazine ring and the desired reaction conditions.

| Precursor System | Reagent/Catalyst | Product Type | Reference |

| α-Hydroxyketone + Aliphatic 1,2-diamine | 1. MnO₂ (for dihydropyrazine formation) 2. KOH/methanol | Substituted Pyrazine | pnu.ac.ir |

| 2-Amino Alcohols (self-coupling) | Manganese Pincer Complex | 2,5-Disubstituted Pyrazine | nih.gov |

Key Intermediates for the Construction of Complex Heterocyclic Systems

The reactivity of the dihydropyrazine scaffold extends beyond simple aromatization, enabling its use as a building block for more intricate heterocyclic systems. The embedded functionalities can be manipulated to construct fused or polycyclic structures. For instance, dihydropyrazine derivatives can be key precursors in multi-step syntheses of complex, biologically active molecules. Their ability to undergo cyclization and condensation reactions makes them valuable synthons. Fused heterobicyclic systems, which often possess a broad spectrum of physiological activities, can be constructed using dihydropyrazine intermediates. nih.gov

Role in the Synthesis of Quinoxalines and Other Fused Heterocycles

Dihydropyrazines are structurally related to tetrahydroquinoxalines and serve as intermediates in the synthesis of quinoxalines (also known as benzopyrazines). Quinoxalines are an important class of N-heterocycles with wide applications in pharmaceuticals and materials science. pnu.ac.ir

The most common route to quinoxalines is the condensation of a 1,2-aryldiamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound. nih.gov This reaction proceeds through the formation of a dihydropyrazine-like intermediate which then rapidly aromatizes to the stable quinoxaline (B1680401) ring system. nih.gov Efficient methods have been developed using various catalysts to promote this condensation, avoiding the need to isolate the often unstable dicarbonyl intermediates. pnu.ac.ir For example, Selectfluor has been reported as an effective catalyst for the one-pot synthesis of both quinoxalines and 2,3-dihydropyrazines. pnu.ac.irpnu.ac.ir

Furthermore, the dihydropyrazine ring itself can be a starting point for creating fused systems. For example, polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds can be synthesized from the reaction of pentafluoropyridine (B1199360) with diamines, demonstrating how the core structure can be annulated to build more complex fused heterocycles. nih.gov

Contributions to Novel Materials Development

The utility of the dihydropyrazine scaffold is not limited to synthetic chemistry. These structures, and the pyrazines derived from them, are being increasingly explored as components in the development of advanced functional materials.

Organic Precursors for Functional Carbon Materials (e.g., N,O-Functionalized Carbon Sheets)

Nitrogen-doped (N-doped) carbon materials have garnered significant interest for applications in catalysis, energy storage, and electronics due to their modified electronic properties and surface chemistry. researchgate.net Nitrogen-containing heterocyclic compounds are excellent precursors for synthesizing these materials, as the nitrogen atoms can be incorporated directly into the carbon lattice during a carbonization process, such as pyrolysis. researchgate.net

Pyrazines, which are directly synthesized from dihydropyrazines, serve as effective nitrogen-containing organic precursors. Upon high-temperature treatment, the pyrazine rings decompose, and the nitrogen atoms become part of the resulting carbon framework, creating various functionalities like pyridinic-N, pyrrolic-N, and graphitic-N. researchgate.netmdpi.com These nitrogen sites can enhance the material's performance by:

Creating active sites for catalysis. researchgate.net

Improving conductivity and charge storage capacity in supercapacitors.

Enhancing the wettability of the material for electrode applications. frontiersin.org

The use of dihydropyrazine-derived molecules as precursors allows for a bottom-up approach to designing N-doped carbon materials with tailored properties.

| Precursor Type | Doping Method | Resulting Material | Potential Application |

| Nitrogen-containing heterocycles (e.g., Pyrazines) | Pyrolysis / Carbonization | N-doped Carbon | Catalysis, Supercapacitors |

| Guanine (a complex N-heterocycle) | Co-assembly and Annealing | N-doped Mesoporous Carbon | Supercapacitors |

Incorporation into Organic Electronic Materials (e.g., Pyrazinacenes for Organic Semiconductors)

Pyrazinacenes, which are a class of N-heterocyclic analogues of acenes (linearly fused benzene (B151609) rings), are being investigated for their potential in organic electronics. mdpi.com These materials are of interest for applications in organic field-effect transistors (OFETs) and other electronic devices. sigmaaldrich.comsigmaaldrich.com

The incorporation of dihydropyrazine rings into the pyrazinacene structure is a key design strategy. The presence of a reduced (dihydropyrazine) ring within the conjugated system introduces sp³-hybridized nitrogen atoms (N-H groups). mdpi.com This structural feature has several important consequences:

Tunable Redox Activity: The N-H protons can be removed (deprotonation) using a base, creating anionic pyrazinacene frameworks. This changes the electronic properties of the molecule and introduces multi-stable redox activity. mdpi.com

Solubility: The non-planar nature of the dihydropyrazine ring can disrupt intermolecular packing, which can improve the solubility of these otherwise rigid molecules.

Modified Electronic Structure: The dihydropyrazine unit effectively breaks the full conjugation along the acene backbone, influencing the HOMO-LUMO gap and other electronic parameters of the material. mdpi.com

The synthesis of extended pyrazinacenes, such as dihydrotetradecaazaheptacene, demonstrates the successful incorporation of dihydropyrazine units into large, conjugated systems, paving the way for their exploration as novel organic semiconductors. mdpi.com

Dihydropyrazine Derivatives as Additives in Advanced Materials (e.g., Reductants in Perovskite Solar Cells)

The unique electronic properties of the dihydropyrazine scaffold make its derivatives valuable additives in the development of advanced materials, most notably in the field of photovoltaics. Perovskite solar cells (PSCs), particularly those based on tin (Sn) as a less toxic alternative to lead, suffer from instability due to the easy oxidation of Sn²⁺ to Sn⁴⁺, which degrades device performance. Dihydropyrazine derivatives have emerged as effective reductants to mitigate this issue.

One significant example is the use of 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (TM-DHP) as an additive in tin-based perovskite solar cells. researchgate.net Research has shown that incorporating TM-DHP into the perovskite layer effectively prevents the undesirable oxidation of the tin centers. researchgate.net

The mechanism of action involves the dihydropyrazine derivative acting as a reducing agent, maintaining the tin in its optimal +2 oxidation state. This has a profound effect on the electronic band structure at the interface between the perovskite active layer and the hole-selective contact layer, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). Studies using electron spin resonance (ESR) spectroscopy revealed that without the additive, an unfavorable downward band bending occurs in the perovskite layer, which hinders efficient charge extraction. researchgate.net However, the addition of the TM-DHP reductant induces a favorable upward band bending. researchgate.net This upward bending is advantageous for surface passivation and improves hole selectivity, ultimately enhancing the efficiency and stability of the solar cell. researchgate.net

The table below summarizes the observed effects of using a dihydropyrazine derivative as a reductant additive in tin-based perovskite solar cells.

| Parameter | Tin Perovskite without Additive | Tin Perovskite with TM-DHP Additive |

| Tin Oxidation State | Prone to Sn²⁺ → Sn⁴⁺ oxidation | Sn²⁺ state is stabilized |

| Band Bending at Interface | Downward (unfavorable) | Upward (favorable) |

| Device Impact | Poor stability, inefficient charge extraction | Improved stability and hole selectivity |

This data is based on findings from studies on 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (TM-DHP) in tin-based perovskite solar cells. researchgate.net

Mechanistic Probes in Fundamental Chemical Reactivity Studies

The dihydropyrazine ring is a versatile scaffold for investigating fundamental chemical reactivity and reaction mechanisms. Its unique structure, containing both imine and enamine-like functionalities, allows it to participate in a variety of transformations, making it an excellent probe for mechanistic studies.

A prominent example is the use of dihydropyrazine derivatives to probe the mechanism of cycloaddition reactions , particularly with ketenes. nih.gov These reactions are valuable for synthesizing complex heterocyclic structures, such as those containing β-lactam rings. By studying the reaction of dihydropyrazines with ketenes, researchers can elucidate the nature of the reaction pathway—whether it is a concerted process (bonds forming simultaneously) or a stepwise process (involving intermediates).

Detailed investigations, combining single-crystal X-ray analysis of the products and density functional theory (DFT) calculations, have demonstrated that the cycloaddition of dihydropyrazines with ketenes proceeds via a stepwise pathway . nih.gov

The key mechanistic steps revealed by using dihydropyrazines as probes are:

Formation of an Orientation Complex: Initially, the dihydropyrazine and ketene (B1206846) molecules approach each other to form a non-covalently bonded orientation complex.

Generation of a Betaine (B1666868) Intermediate: A nucleophilic attack from the dihydropyrazine nitrogen onto the ketene carbonyl carbon leads to the formation of a zwitterionic intermediate known as a betaine. The isolation or spectroscopic observation of such intermediates provides strong evidence against a concerted mechanism.

Electrocyclization: The betaine intermediate then undergoes an intramolecular electrocyclization, where the anionic portion attacks the iminium cation to form the final cycloadduct. nih.gov

This stepwise mechanism, elucidated through the study of dihydropyrazine reactivity, provides fundamental insights that can be applied to a broader understanding of cycloaddition chemistry. The specific substituents on the dihydropyrazine ring, such as the methyl and phenyl groups in 5-Methyl-6-phenyl-2,3-dihydropyrazine, can be varied to systematically study their electronic and steric effects on reaction rates and pathways.

| Mechanistic Pathway | Evidence from Dihydropyrazine Reactivity Studies |

| Stepwise Mechanism | Formation of a betaine intermediate is computationally and sometimes experimentally verified. |

| Reaction Products | Yields 1:1 and 1:2 adducts containing one or two β-lactam rings, respectively. nih.gov |

| Influencing Factors | Substituents on the dihydropyrazine ring influence the stability of intermediates and the overall reaction rate. |

Conclusion and Future Research Directions in 5 Methyl 6 Phenyl 2,3 Dihydropyrazine Chemistry

Synthesis of Novel Substituted Dihydropyrazines with Enhanced Reactivity Profiles

A primary avenue for future research lies in the rational design and synthesis of novel 5-Methyl-6-phenyl-2,3-dihydropyrazine derivatives. The objective is to modulate the electronic properties and steric environment of the dihydropyrazine (B8608421) ring to enhance its reactivity and introduce new functionalities. Research should focus on introducing a variety of substituents at different positions on both the phenyl and dihydropyrazine rings.

Future synthetic strategies could move beyond traditional condensation reactions and employ more advanced methodologies to improve efficiency and structural diversity. The adoption of one-pot, multi-component reactions could streamline the synthesis of complex dihydropyrazine structures from simple precursors. nih.gov Furthermore, modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could be invaluable for creating C-C bonds to functionalize the core structure, a technique that has proven effective for other nitrogen-containing heterocycles. researchgate.netnih.gov These approaches would enable the creation of a library of compounds with finely tuned electronic and steric properties, which could exhibit enhanced reactivity in reactions such as cycloadditions. nih.gov

Table 1: Proposed Novel Dihydropyrazine Derivatives and Their Potential Reactivity Enhancements

| Proposed Derivative | Substituent Effect | Potential Enhanced Reactivity |

| 5-Methyl-6-(4-nitrophenyl)-2,3-dihydropyrazine | Electron-withdrawing group (-NO₂) on the phenyl ring | Increased electrophilicity, enhanced reactivity in nucleophilic additions. |

| 5-Methyl-6-(4-methoxyphenyl)-2,3-dihydropyrazine | Electron-donating group (-OCH₃) on the phenyl ring | Increased nucleophilicity, enhanced reactivity in electrophilic substitutions. |

| 2,3-Dimethyl-5-methyl-6-phenyl-2,3-dihydropyrazine | Alkyl groups on the dihydropyrazine ring | Altered steric hindrance and conformational flexibility, influencing selectivity. |

| 5-Methyl-6-phenyl-2,3-dihydropyrazine-N-oxide | Oxidation of ring nitrogen(s) | Modified electronic distribution, potential for new rearrangement reactions. |

Advanced Mechanistic Studies on Complex Transformation Pathways

While the general reactivity of dihydropyrazines is understood, the intricate mechanisms of many of their transformations remain to be fully elucidated. Future research should employ a combination of advanced spectroscopic techniques and computational chemistry to investigate complex reaction pathways. For instance, the cycloaddition behavior of dihydropyrazines with ketenes has been shown to proceed through a stepwise pathway involving a betaine (B1666868) intermediate. nih.gov Detailed kinetic studies, coupled with the trapping and characterization of such transient intermediates, would provide invaluable mechanistic insights.

Furthermore, photochemical transformations of dihydropyrazine derivatives represent a promising but underexplored area. researchgate.net In-depth mechanistic studies using techniques like laser flash photolysis and time-resolved spectroscopy could uncover novel photo-induced reaction pathways, leading to the synthesis of unique molecular architectures. Understanding these mechanisms is critical for controlling reaction outcomes and designing more efficient and selective chemical transformations.

Table 2: Potential Mechanistic Studies for 5-Methyl-6-phenyl-2,3-dihydropyrazine

| Reaction Type | Proposed Mechanistic Investigation | Techniques |

| [4+2] Cycloaddition | Elucidation of the transition state geometry and the role of substituents on the reaction barrier. | Density Functional Theory (DFT) calculations, kinetic isotope effect studies. |

| Photochemical Oxidation | Identification of excited state species and radical intermediates involved in the oxidation process. | Time-resolved UV-Vis spectroscopy, Electron Paramagnetic Resonance (EPR). |

| Metal-Catalyzed Cross-Coupling | Investigation of the oxidative addition and reductive elimination steps in the catalytic cycle. | In-situ NMR spectroscopy, isolation of organometallic intermediates. |

| Acid-Catalyzed Tautomerism | Mapping the energy landscape of the tautomeric equilibrium between dihydropyrazine and its isomers. | Variable-temperature NMR, computational modeling. |

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry offers a powerful toolset for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Future work should focus on developing robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for the 5-Methyl-6-phenyl-2,3-dihydropyrazine scaffold. nih.gov By leveraging density functional theory (DFT), researchers can calculate a range of molecular descriptors, such as orbital energies (HOMO/LUMO), electrostatic potential, and various reactivity indices. mdpi.com

These calculated parameters can be correlated with experimentally determined reactivity data to build predictive models. nih.gov Such models would enable the in-silico screening of virtual libraries of dihydropyrazine derivatives, allowing researchers to prioritize the synthesis of candidates with desired reactivity profiles. This synergy between computational prediction and experimental validation will accelerate the discovery of new compounds with tailored functionalities.

Table 3: Key Computational Descriptors for Reactivity Modeling

| Descriptor | Relevance to Reactivity | Computational Method |

| HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. | DFT, Hartree-Fock |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. mdpi.com | DFT |

| Fukui Functions | Predicts the most likely sites for nucleophilic, electrophilic, and radical attack. | Conceptual DFT |

| Bond Dissociation Energy (BDE) | Predicts the likelihood of bond cleavage, relevant for studying reaction mechanisms. | DFT, Ab initio methods |

Exploration of Dihydropyrazine Scaffolds in Emerging Material Science Fields

The unique structural and electronic features of the dihydropyrazine core suggest its potential utility in material science. Some substituted dihydropyrazines have been reported to exhibit fluorescence in the solid state, opening up possibilities for their use as organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes. nih.gov Future research should systematically investigate the photophysical properties of a wider range of 5-Methyl-6-phenyl-2,3-dihydropyrazine derivatives.

Another promising direction is the incorporation of the dihydropyrazine moiety into polymer backbones to create novel functional materials. These materials could be designed as scaffolds for tissue engineering, where the scaffold provides a supportive framework for cell attachment and organization. youtube.comnih.gov The properties of such scaffolds, including mechanical strength, porosity, and biocompatibility, are crucial for their function. nih.govmdpi.com By functionalizing the dihydropyrazine unit, it may be possible to create hydrogels or other biomaterials that mimic the native extracellular matrix and promote tissue regeneration. rsc.org

Table 4: Potential Material Science Applications for Dihydropyrazine Scaffolds

| Application Area | Rationale | Key Properties to Engineer |

| Organic Electronics | Potential for solid-state fluorescence and tunable electronic properties through substitution. nih.gov | High quantum yield, thermal stability, charge mobility. |

| Chemical Sensors | The nitrogen atoms in the ring can act as binding sites, leading to a change in fluorescence upon analyte binding. | Selectivity, sensitivity, rapid response time. |

| Tissue Engineering Scaffolds | The rigid dihydropyrazine core could be integrated into polymers to enhance mechanical properties and provide a framework for cell growth. youtube.commdpi.com | Biocompatibility, biodegradability, appropriate porosity and stiffness. |

| Smart Hydrogels | Functional groups on the dihydropyrazine could be designed to respond to stimuli (e.g., pH, light), causing changes in the hydrogel properties. | Stimuli-responsiveness, controlled swelling/degradation. |

Outlook for Interdisciplinary Research Involving 5-Methyl-6-phenyl-2,3-dihydropyrazine

The full potential of 5-Methyl-6-phenyl-2,3-dihydropyrazine and its derivatives will be best realized through interdisciplinary collaboration. Synthetic organic chemists are needed to build diverse molecular libraries, while physical and computational chemists can unravel complex reaction mechanisms and build predictive models. Material scientists can then leverage this fundamental knowledge to design and fabricate novel materials with tailored properties for specific applications, from electronic devices to advanced biomaterials. This collaborative approach will ensure that the rich chemistry of the dihydropyrazine scaffold is translated into tangible scientific and technological advancements.

Q & A

Q. What synthetic methodologies are effective for preparing 5-methyl-6-phenyl-2,3-dihydropyrazine (MPD)?

MPD can be synthesized via cyclization reactions involving substituted phenylhydrazines and carbonyl compounds. For example, condensation of phenylhydrazine derivatives with ethyl acetoacetate under reflux conditions, followed by methylation, has been employed for analogous dihydropyrazines . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR to confirm methyl and phenyl substituents) and X-ray crystallography for structural validation .

Q. How do solvent properties influence the reactivity of MPD in singlet oxygen-mediated reactions?

Solvent polarity and hydrogen-bonding capacity significantly modulate reaction kinetics. Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance singlet oxygen (¹O₂) reactivity with MPD, with total rate constants (kₜ) reaching ~159 × 10⁵ M⁻¹ s⁻¹. In contrast, fluorinated alcohols (e.g., hexafluoro-2-propanol) reduce kₜ to ~5.74 × 10⁵ M⁻¹ s⁻¹ due to solvent stabilization of intermediates. Solvent parameters like the Hildebrand solubility parameter (δ) and microscopic polarity (π*) should be optimized to balance chemical reaction (kᵣ) and physical quenching pathways .

Q. What spectroscopic techniques are critical for characterizing MPD’s tautomeric behavior?

Deuterium exchange experiments in D₂O/dimethyl sulfoxide-d₆, monitored via ¹H NMR, reveal temperature-dependent tautomerism between the dihydropyrazine (imine) and enamine forms. Additionally, reactions with electrophiles (e.g., phenyl isocyanate) yield adducts (e.g., mono- or cyclic products), providing indirect evidence of enamine formation .

Advanced Research Questions

Q. How does MPD’s tautomerism impact its potential bioactivity in drug design?

The latent enamine form of MPD, accessible under physiological conditions, can act as a nucleophile, forming covalent adducts with biological targets (e.g., enzyme active sites). Computational studies (DFT) suggest that water-assisted hydrogen transfer lowers the activation energy (~160 kJ/mol) for tautomerism, enabling enamine-mediated reactivity. This property must be considered in structure-activity relationship (SAR) studies to avoid off-target interactions .

Q. What strategies mitigate excessive molecular flexibility in MPD-derived drug candidates?

MPD’s 5,6-diphenyl-2,3-dihydropyrazine backbone contributes to high rotatable bond counts (nROTBs >9), which may reduce binding affinity. To optimize flexibility:

- Replace phenyl substituents with rigid heterocycles (e.g., pyridines).

- Introduce steric hindrance via ortho-substituents on phenyl rings. Computational tools (SwissADME, Molinspiration) should be used to validate topological polar surface area (TPSA ≤130 Ų) and nROTBs during lead optimization .

Q. How can MPD be utilized in synthesizing coordination polymers with unique electronic properties?

MPD derivatives (e.g., 5,6-diphenyl-2,3-dihydropyrazine) act as ligands in Cu(I) coordination polymers. In situ reduction of Cu(II) precursors in the presence of MPD yields air-stable complexes with cuprophilic interactions (Cu···Cu distances ~2.8 Å). Single-crystal X-ray diffraction and DFT studies (Bader’s AIM analysis) confirm noncovalent interactions critical for stabilizing these architectures .

Q. What computational approaches are recommended to study MPD’s reaction mechanisms?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model reaction pathways, such as perepoxide exciplex formation during ¹O₂ reactions. Solvent effects are incorporated via continuum models (e.g., SMD), while natural bond orbital (NBO) analysis clarifies charge transfer in coordination polymers .

Methodological Notes

- Experimental Design : Prioritize solvent screening (e.g., using Kamlet-Taft parameters) for ¹O₂ reactions .

- Data Contradictions : Discrepancies in kₜ values across solvents may arise from competing physical quenching vs. chemical reaction channels; use time-resolved phosphorescence to deconvolute contributions .

- Instrumentation : Employ ORTEP-III for crystallographic visualization and SHELXL for refinement to ensure structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.